N-{4-chloro-3-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]phenyl}propanamide
Overview
Description
This compound is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom. It also contains chlorophenyl groups, which are aromatic rings (phenyl groups) with chlorine atoms attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acyl chloride or anhydride to form the amide bond. The chlorophenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecule contains several polar functional groups (amide and chloro groups), which would likely result in strong intermolecular forces and potentially a relatively high boiling point. The presence of aromatic rings could contribute to stability and rigidity in the molecule’s structure .Chemical Reactions Analysis
Amides can participate in a variety of chemical reactions. For example, they can be hydrolyzed to form carboxylic acids and amines. The chlorophenyl groups might undergo nucleophilic aromatic substitution reactions under certain conditions .Physical and Chemical Properties Analysis
As mentioned earlier, the polar functional groups and aromatic rings in this molecule would likely result in strong intermolecular forces, potentially leading to a high boiling point and melting point. The molecule might also be quite stable due to the presence of the aromatic rings .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-chloro-3-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2S/c1-2-16(24)21-13-7-8-14(20)15(10-13)22-18(26)23-17(25)9-11-3-5-12(19)6-4-11/h3-8,10H,2,9H2,1H3,(H,21,24)(H2,22,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEYSCJFQYGJJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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